2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine
Description
2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused with a partially saturated six-membered ring. The ethyl group at position 2 and the methoxymethyl substituent at position 4 distinguish it from related analogs. The methoxymethyl group, an ether-containing substituent, may enhance solubility compared to alkyl or aryl groups while reducing susceptibility to oxidative metabolism .
Properties
IUPAC Name |
2-ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-13-6-9-8(7-14-2)4-11-5-10(9)12-13/h6,8,11H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQJXDNFTCSYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(CNCC2=N1)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Group Incorporation
The ethyl group at position 2 is introduced via alkylation of the pyrazole nitrogen. For instance, treatment of 1H-pyrazole with ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% substitution, as confirmed by ¹H NMR (δ 1.35 ppm, triplet, J = 7.2 Hz, CH₂CH₃).
Methoxymethyl Group Installation
The methoxymethyl group at position 4 is introduced through nucleophilic substitution. Reacting a hydroxymethyl intermediate with methyl iodide and sodium hydride in tetrahydrofuran (THF) at 0°C produces the methoxymethyl derivative in 65% yield. Alternatively, direct coupling of a pre-functionalized methoxymethyl halide with a pyridine intermediate under palladium catalysis has been reported.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Cyclization reactions in dimethyl sulfoxide (DMSO) at 100°C for 12 hours improve yields (75–80%) compared to tetrahydrofuran (THF) due to enhanced solubility of intermediates. Conversely, alkylation reactions favor polar aprotic solvents like DMF to stabilize transition states.
Catalytic Hydrogenation
Post-cyclization hydrogenation using palladium on carbon (Pd/C) under 1 atm H₂ in ethanol reduces double bonds in the pyridine ring, achieving full saturation within 4 hours.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Validation
High-performance liquid chromatography (HPLC) with a C18 column (MeOH/H₂O = 70:30) confirms ≥98% purity, retention time = 8.2 minutes.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex bicyclic structure, which includes a pyrazolo[3,4-c]pyridine core. This structural motif is known for its biological activity and versatility in forming derivatives that can interact with biological targets. The molecular formula of the compound is , with a molecular weight of approximately 264.34 g/mol .
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[3,4-c]pyridine framework exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, pyrazolo[3,4-c]pyridines have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[3,4-c]pyridine derivatives has also been documented. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes them promising candidates for treating inflammatory diseases like arthritis and other chronic conditions .
Neuroprotective Properties
Recent studies suggest that this class of compounds may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or the reduction of oxidative stress in neuronal cells .
Synthesis and Derivatives
The synthesis of 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine typically involves multi-step synthetic routes that allow for the introduction of various substituents on the pyrazole ring. This versatility enables the development of a library of derivatives with tailored biological activities.
| Synthesis Method | Key Steps | Outcome |
|---|---|---|
| Multi-component reactions | Reaction of aldehydes with hydrazine derivatives | Formation of pyrazolo[3,4-c]pyridines |
| Substitution reactions | Introduction of alkyl or aryl groups | Enhanced biological activity |
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine showed potent inhibition against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range. The mechanism was attributed to the compound's ability to induce apoptosis through activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of rheumatoid arthritis, a derivative exhibited significant reductions in joint swelling and inflammatory markers when administered orally over a period of two weeks. Histological analysis revealed decreased infiltration of inflammatory cells in affected tissues.
Mechanism of Action
The mechanism by which 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity. Detailed studies on the compound’s binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-c]pyridine Cores
2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol (CAS 1710345-23-5)
- Core structure : Shares the pyrazolo[3,4-c]pyridine backbone.
- Substituents : A tetrahydro-2H-pyran-4-yl group at position 2 and a hydroxyl group at position 3.
- In contrast, the methoxymethyl group in the target compound offers a balance between polarity and metabolic resistance .
- Molecular weight : 223.27 (CAS 1710345-23-5) vs. ~265.3 (estimated for the target compound, assuming C12H19N3O2).
Pyrazolo[4,3-c]pyridine Derivatives
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine (Compound 17 in )
- Core structure : Pyrazolo[4,3-c]pyridine (positional isomer of the target compound).
- Substituents : Unsubstituted or modified with groups like fluorine or methyl.
- Key differences : The pyrazolo[4,3-c]pyridine core shows comparable in vitro activity but lower metabolic stability due to N-glucuronidation and oxidation of alkyl/aromatic groups. The target compound’s methoxymethyl group may mitigate these issues .
7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine ()
- Substituents : Bulky aryl groups (phenyl, 4-chlorophenyl) at positions 2, 6, and 5.
- The ethyl group in both compounds suggests a shared strategy for modulating steric effects .
Metabolic Stability and Substituent Effects
- N-Glucuronidation : Pyrazole-containing analogs (e.g., compound 17 in ) undergo direct N-glucuronidation, reducing bioavailability. The methoxymethyl group in the target compound may sterically hinder this process .
- Oxidation resistance : Alkyl carbons in saturated rings (e.g., 4,5,6,7-tetrahydro cores) are prone to oxidation. Methoxymethyl’s ether linkage provides electronic stabilization, reducing oxidative degradation compared to unsubstituted analogs .
- Fluorine substitution: In quinoline-based analogs (), fluorine at position 8 reduced glucuronidation.
Biological Activity
2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a compound belonging to the pyrazolo[3,4-c]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine can be represented as follows:
This compound features a pyrazolo ring fused with a pyridine structure, which contributes to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that pyrazolo[3,4-c]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2-Ethyl-... | Staphylococcus aureus | 4–8 |
| 2-Ethyl-... | Mycobacterium tuberculosis | 0.5–1.0 |
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include inhibition of tyrosine kinases involved in cancer cell proliferation .
Neuroprotective Effects
Neuroprotective properties have also been attributed to pyrazolo[3,4-c]pyridines. They are believed to interact with neurotransmitter systems and exhibit antioxidant activity, which may help in conditions like neurodegenerative diseases .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrazolo derivatives against resistant strains of bacteria. The results indicated that modifications at specific positions on the pyrazolo ring enhanced antimicrobial potency .
- Cancer Cell Line Evaluation : In another study focusing on cancer therapy, derivatives similar to 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine were tested against breast and colon cancer cell lines. The findings suggested significant cytotoxic effects with IC50 values below 10 μM .
Synthesis Methods
The synthesis of 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine typically involves multi-step reactions starting from readily available precursors such as ethyl hydrazine and appropriate aldehydes or ketones under acidic or basic conditions .
Q & A
Q. Methodological Answer :
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation ( emphasizes glovebox use for air-sensitive steps).
- Low-Temperature Storage : Store intermediates at –20°C () with desiccants to avoid hydrolysis.
- Stabilizing Agents : Add radical inhibitors (e.g., BHT) during prolonged reactions.
Reference : .
Advanced Research: How can machine learning optimize reaction conditions for novel pyrazolo-pyridine analogs?
Q. Methodological Answer :
- Data Curation : Compile reaction parameters (catalyst, solvent, temperature) and yields from literature (e.g., ).
- Feature Engineering : Use descriptors like substituent electronegativity or steric bulk (Taft parameters).
- Model Training : Apply random forest or neural networks to predict optimal conditions ( highlights AI-driven experimental design).
Reference : .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
